6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 1,1-dioxidotetrahydrothiophene-3-amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide could be investigated for its potential therapeutic effects. Its unique structure may offer activity against specific diseases or conditions, such as cancer or inflammatory disorders.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the fluorobenzyl and tetrahydrothiophene groups, potentially altering its biological activity and chemical properties.
N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Similar but without the chlorine and tetrahydrothiophene groups, which may affect its reactivity and interactions.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine and fluorobenzyl groups, impacting its overall chemical behavior.
Uniqueness
The uniqueness of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in simpler analogs.
Properties
Molecular Formula |
C22H19ClFNO5S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19ClFNO5S/c1-13-8-20-17(9-18(13)23)19(26)10-21(30-20)22(27)25(16-6-7-31(28,29)12-16)11-14-2-4-15(24)5-3-14/h2-5,8-10,16H,6-7,11-12H2,1H3 |
InChI Key |
GFKPGPKGKKFFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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